5,6,7,8-tetrahydroquinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRJUOUVEIKEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243028 | |
| Record name | 8-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256804-62-2 | |
| Record name | 8-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxylic acid typically involves the reaction of 8-lithio- or 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinoline with carbon dioxide, followed by esterification Additionally, the esters formed can be converted into corresponding amides, nitriles, and thioamides through further reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the degree of saturation in the quinoline ring.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride, ammonia, and various alcohols are used for esterification and amidation reactions.
Major Products: The major products formed from these reactions include esters, amides, nitriles, and thioamides, which can be further utilized in various synthetic applications .
Scientific Research Applications
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation: Can introduce additional functional groups.
- Reduction: Alters the saturation of the quinoline ring.
- Substitution Reactions: The carboxylic acid group can form esters and amides.
These reactions make it a valuable precursor for synthesizing more complex organic molecules.
Organic Synthesis
5,6,7,8-Tetrahydroquinoline-8-carboxylic acid is primarily utilized as an intermediate in the synthesis of more complex organic compounds. It plays a crucial role in the preparation of various derivatives that are significant in both academic research and industrial applications.
Table 1: Common Derivatives and Their Applications
| Derivative | Application |
|---|---|
| Esters | Used in flavoring and fragrance industries |
| Amides | Serve as pharmaceuticals and agrochemicals |
| Nitriles | Important in synthetic chemistry |
| Thioamides | Used in medicinal chemistry |
Biological Research
The compound is also significant in biological studies. It serves as a building block for bioactive molecules that can modulate biological pathways. Its derivatives have been explored for potential therapeutic applications:
- Anticancer Activity: Some derivatives exhibit cytotoxic effects on cancer cell lines.
- Antimicrobial Properties: Certain compounds derived from tetrahydroquinoline have shown effectiveness against bacterial strains.
Medicinal Chemistry
Research has indicated that derivatives of this compound may possess therapeutic properties. They are being investigated for:
- Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: May interact with biological receptors to influence physiological responses.
Industrial Applications
In industry, this compound is utilized for developing new materials and as a precursor for various chemicals. Its unique structure allows it to be modified for specific industrial needs.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of derivatives of this compound. The results showed that certain derivatives significantly inhibited the proliferation of cancer cells while exhibiting low toxicity to normal cells. This suggests potential for developing new anticancer agents based on this compound's structure .
Case Study 2: Antimicrobial Properties
Research exploring the antimicrobial effects of tetrahydroquinoline derivatives demonstrated their efficacy against several pathogenic bacteria. The study highlighted how modifications to the carboxylic acid group enhanced antibacterial activity, paving the way for new antibiotic formulations .
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinoline-8-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity . The quinoline ring can participate in π-π stacking interactions, further stabilizing the compound’s interactions with its molecular targets .
Comparison with Similar Compounds
Positional Isomers: 6-Carboxylic Acid vs. 8-Carboxylic Acid
The position of the carboxylic acid group significantly influences reactivity and applications:
- 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid (CAS: 1256822-12-4) shares the same molecular formula but differs in substituent placement.
Table 1: Comparison of Tetrahydroquinoline Carboxylic Acid Isomers
Substituent Effects: Methyl and Nitro Groups
Substituents on the tetrahydroquinoline scaffold modulate biological and chemical properties:
- 3-Nitro-5,6,7,8-tetrahydroquinoline (CAS: 84531-35-1) introduces electron-withdrawing nitro groups, which may alter redox behavior or serve as intermediates in further functionalization .
Fully Aromatic vs. Tetrahydro Derivatives
Quinoline-8-carboxylic acid (CAS: 86-59-9), the fully aromatic analog, has a lower molecular weight (173.17 g/mol) and higher aromaticity compared to its tetrahydro counterpart. This difference reduces solubility in polar solvents but enhances stability in π-π stacking interactions, making it useful in coordination chemistry .
Table 2: Aromatic vs. Tetrahydroquinoline Derivatives
| Compound | CAS | Molecular Weight | Key Properties |
|---|---|---|---|
| Quinoline-8-carboxylic acid | 86-59-9 | 173.17 | Chelating agent, metal complexes |
| This compound | 1256804-62-2 | 177.20 | Enhanced solubility, synthetic versatility |
Functionalized Derivatives: Antioxidant and Pharmacological Potential
- Tricyclic Tetrahydroquinoline-4-carboxylic Acid Derivatives: Compounds with a 4-carboxylic acid group exhibit moderate antioxidant activity in E.
- Cinnoline Derivatives: Reaction of 2-substituted-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid with pentafluorophenyl hydrazine yields pyridocinnolinones, highlighting the role of substituent positioning in directing reaction pathways .
Commercial and Industrial Relevance
- Availability: The 8-carboxylic acid derivative is listed in chemical catalogs with global shipping options, though stock shortages are noted .
- Pricing: N-Methyl-8-carboxamide derivatives command higher prices (e.g., ¥2,132/100 mg) compared to simpler analogs like 2-methyl-5,6,7,8-tetrahydroquinoline (¥704/5 g) .
Biological Activity
5,6,7,8-Tetrahydroquinoline-8-carboxylic acid (THQCA) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of the biological activity of THQCA, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
THQCA features a partially saturated quinoline ring with a carboxylic acid functional group at the 8-position. Its chemical formula is , and it is classified as a quinoline derivative. The presence of the carboxylic acid group enhances its ability to form hydrogen bonds and ionic interactions, which are critical for biological activity.
The biological activity of THQCA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways.
- Enzyme Interaction : THQCA can serve as an intermediate in enzyme-catalyzed reactions, affecting metabolic pathways.
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling processes.
Antimicrobial Activity
Research has shown that derivatives of THQCA exhibit significant antimicrobial properties. For example, studies have indicated that certain tetrahydroquinoline derivatives possess potent antibacterial activity against various pathogens. The structure-activity relationship (SAR) suggests that modifications to the quinoline framework can enhance efficacy against specific bacterial strains .
Anticancer Properties
THQCA and its derivatives have been investigated for their anticancer potential. A notable study highlighted the compound's ability to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in cancer cells, leading to apoptosis. The most active derivative was found to significantly affect cell cycle phases, particularly increasing the G0/G1 phase population while decreasing S and G2/M phases .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| (R)-5a | 25 | Mitochondrial depolarization, ROS production |
| THQCA | Varies | Enzyme inhibition, receptor modulation |
Anti-inflammatory Effects
THQCA has also been noted for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes it a candidate for further development in treating inflammatory diseases .
Case Studies
- Antibacterial Activity : A series of 5-alkyl-1-cyclopropylquinolones demonstrated excellent in vitro antibacterial activity when compared to their 5-hydrogen analogues. The presence of specific substituents enhanced potency, indicating a clear link between chemical structure and biological efficacy .
- Anticancer Research : In a study focusing on A2780 ovarian cancer cells, (R)-5a was shown to induce significant cytotoxic effects through mitochondrial dysfunction and increased ROS levels. This suggests that THQCA derivatives could be developed as potent anticancer agents targeting mitochondrial pathways .
- Inflammation Models : In animal models of arthritis, compounds derived from THQCA exhibited reduced inflammatory responses compared to control groups, highlighting their potential as therapeutic agents in managing inflammatory conditions .
Q & A
Basic Question: What synthetic methodologies are commonly employed to prepare 5,6,7,8-tetrahydroquinoline-8-carboxylic acid derivatives?
Answer:
The synthesis typically involves functionalization of the 8-position of the tetrahydroquinoline scaffold. A key approach is the use of 8-lithio intermediates (e.g., 8-lithio-5,6,7,8-tetrahydroquinoline), which react with electrophiles like carbon dioxide or isocyanates. For example:
- Step 1 : Generate the 8-lithio derivative via deprotonation of 5,6,7,8-tetrahydroquinoline with n-butyllithium .
- Step 2 : Quench with CO₂ to form the carboxylic acid, or with trimethylsilyl isocyanate/isothiocyanate to yield carboxamides or thiocarboxamides after hydrolysis .
- Step 3 : Purify via crystallization or chromatography.
This method allows for one-step synthesis of derivatives with high regioselectivity .
Advanced Question: How can reaction conditions influence the stability and reactivity of 8-lithio intermediates during synthesis?
Answer:
The reactivity of 8-lithio intermediates is highly sensitive to:
- Temperature : Low temperatures (−78°C) prevent decomposition and side reactions (e.g., ring-opening).
- Solvent : Ethereal solvents (THF, diethyl ether) stabilize the lithio species via coordination .
- Electrophile Choice : Carbon dioxide yields carboxylic acids, while isocyanates/isothiocyanates produce amides/thioamides .
Critical Note : Competing pathways may arise if the lithio intermediate reacts with residual protons or undergoes dimerization. Monitoring via in situ NMR or quenching experiments is recommended to optimize yields .
Basic Question: What spectroscopic techniques are used to characterize this compound derivatives?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for the NH proton (~δ 8–10 ppm in DMSO-d₆) and methylene protons adjacent to the carboxylic acid group (δ 2.5–3.5 ppm) .
- ¹³C NMR : Carboxylic acid carbons appear at δ 170–175 ppm .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .
- IR Spectroscopy : Confirms carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
Advanced Question: How can conformational flexibility in this compound derivatives complicate spectroscopic analysis?
Answer:
The tetrahydroquinoline ring’s puckering and the carboxylic acid group’s rotational freedom can lead to:
- Dynamic NMR Effects : Broadened or split peaks due to slow interconversion between conformers at room temperature. Cooling samples to −40°C may resolve splitting .
- Chiral Centers : Derivatives with substituents at the 8-position (e.g., thiocarboxamides) exhibit axial chirality. Vibrational Circular Dichroism (VCD) is required to assign absolute configurations .
Basic Question: What biological activities have been explored for this compound derivatives?
Answer:
- Antisecretory/Antiulcer Activity : Thiourea derivatives (e.g., 5,6,7,8-tetrahydroquinolinethioureas) reduce gastric acid secretion in rodent models via proton pump inhibition .
- Anticancer Potential : Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) show cytotoxicity by intercalating DNA or inhibiting topoisomerases .
- Antimicrobial Activity : Fluoroquinolone analogs (e.g., 8-methoxy derivatives) target bacterial DNA gyrase .
Advanced Question: How do structural modifications (e.g., thioureas vs. thioamides) impact biological activity in this scaffold?
Answer:
- Thioamides : Exhibit higher antiulcer potency due to stronger hydrogen-bonding with the proton pump’s active site .
- Thioureas : Less sensitive to steric hindrance, making them more adaptable to diverse targets but with reduced specificity .
- Fluorination : Introducing fluorine at the 6-position enhances membrane permeability and metabolic stability, critical for antimicrobial activity .
Methodological Tip : Use molecular docking to predict binding modes and QSAR analysis to correlate substituent electronic effects with activity .
Basic Question: How are this compound derivatives utilized in coordination chemistry?
Answer:
The 8-carboxylic acid group and adjacent nitrogen act as bidentate ligands , forming stable complexes with transition metals (e.g., Ru, Ir). For example:
- Ruthenium Complexes : Synthesized by reacting 8-amino derivatives with RuCl₂(PPh₃)₃. These complexes catalyze ring-opening polymerizations (e.g., ε-caprolactone) .
- Iridium Complexes : Used in asymmetric catalysis due to chirality induced by the tetrahydroquinoline scaffold .
Advanced Question: What challenges arise in optimizing catalytic activity of transition metal complexes derived from this scaffold?
Answer:
- Ligand Rigidity : The tetrahydroquinoline ring’s puckering can distort metal coordination geometry, reducing catalytic efficiency. Solution: Introduce bulky substituents (e.g., diphenylphosphino groups) to enforce planarity .
- Oxidative Dehydrogenation : Ruthenium complexes may undergo ligand oxidation under reflux conditions, as seen in the formation of imine-containing products. Monitor via ³¹P NMR to track reaction progress .
Basic Question: What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound class?
Answer:
- Meta-Analysis : Compare data across studies using standardized assays (e.g., pylorus-ligated rat model for antiulcer activity ).
- Crystallographic Validation : Resolve ambiguities in substituent orientation using X-ray structures .
Advanced Question: How can reaction mechanisms for cyclization steps (e.g., in tetrahydroquinoline synthesis) be validated experimentally?
Answer:
- Isotopic Labeling : Use ¹³C-labeled carbonyl precursors to track cyclization pathways via NMR .
- Kinetic Profiling : Monitor intermediate formation using HPLC-MS under microwave-assisted conditions to confirm proposed mechanisms (e.g., Michael addition followed by cyclization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
